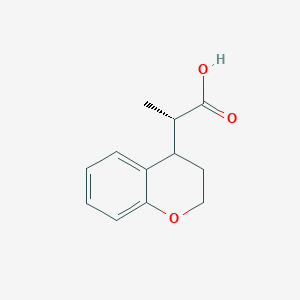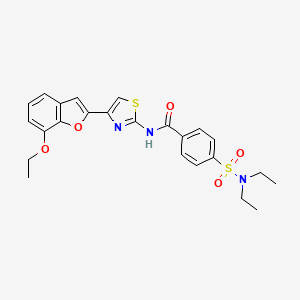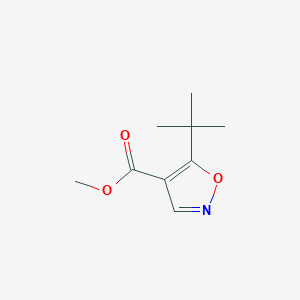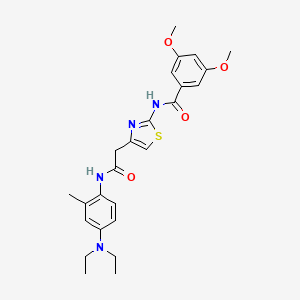![molecular formula C11H16N6 B2890111 1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine CAS No. 1492244-81-1](/img/structure/B2890111.png)
1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-chloro-8-methyl-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine with the appropriate mercapto oxadiazole or mercapto triazole in the presence of anhydrous K2CO3 in DMF . The reaction mixture is stirred overnight and then poured onto ice-water .Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is isoelectronic with that of purines . It also contains a piperidine moiety .Chemical Reactions Analysis
The compound is synthesized via aromatic nucleophilic substitution . The presence of the piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .Aplicaciones Científicas De Investigación
Cancer Research
This compound has shown promise in cancer research, particularly in the design and synthesis of novel derivatives that act as dual inhibitors for c-Met and VEGFR-2 kinases . These kinases are critical in cancer cell proliferation and angiogenesis. By inhibiting these, the compound and its derivatives can effectively reduce tumor growth and metastasis.
Antibacterial Agents
Derivatives of this compound have been synthesized and tested for their antibacterial activities. They have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to first-line antibiotics like ampicillin .
Pharmacological Applications
In pharmacology, the compound’s derivatives have been explored for their potential as small-molecule targeted antitumor drugs. Their high selectivity and specificity could make them less toxic and with fewer side effects compared to traditional antitumor drugs .
Biochemical Studies
The compound has been used in biochemical studies to understand the structure-activity relationship of triazolo[4,3-a]pyrazine derivatives. These studies help in identifying the functional groups necessary for biological activity and can lead to the development of more potent compounds .
Molecular Biology Research
In molecular biology, the compound’s derivatives can be used to study the inhibition of specific kinases involved in cell signaling pathways. This can provide insights into the regulation of cell growth and the mechanisms of diseases like cancer .
Chemical Synthesis
The compound serves as a building block in chemical synthesis for creating a focused library of derivatives. These derivatives can be used to discover new drugs with various biological activities, including antimicrobial, antitumor, and kinase inhibition properties .
Mecanismo De Acción
Target of Action
The primary targets of 1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2, preventing them from catalyzing their respective reactions . This inhibition results in a decrease in cell growth and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 disrupts several biochemical pathways. The most notable is the c-Met signaling pathway , which is involved in cell growth and survival . By inhibiting c-Met, this compound can reduce cell proliferation and induce apoptosis . Similarly, by inhibiting VEGFR-2, it can reduce angiogenesis, thereby limiting the supply of nutrients to the tumor cells .
Result of Action
The result of the compound’s action is a reduction in cell growth and angiogenesis. In vitro studies have shown that it can inhibit the growth of A549, MCF-7, and Hela cancer cell lines . It also induces apoptosis in A549 cells .
Direcciones Futuras
The compound and its derivatives have potential as antiviral and antimicrobial agents . Further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents is encouraged . Future studies could also investigate the impact of structural modifications, such as the addition of a thioamide group, on the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline .
Propiedades
IUPAC Name |
1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-8-14-15-11-10(13-4-7-17(8)11)16-5-2-9(12)3-6-16/h4,7,9H,2-3,5-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTQMABWCPRAIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-chloro-4-methylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2890028.png)
![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline](/img/structure/B2890029.png)
![7-benzyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2890030.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylbenzyl)acetamide](/img/structure/B2890036.png)


![N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B2890043.png)



![7-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2890049.png)
